3-Fluoro-2-iodopyridine

Catalog No.
S713705
CAS No.
146141-04-0
M.F
C5H3FIN
M. Wt
222.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-iodopyridine

CAS Number

146141-04-0

Product Name

3-Fluoro-2-iodopyridine

IUPAC Name

3-fluoro-2-iodopyridine

Molecular Formula

C5H3FIN

Molecular Weight

222.99 g/mol

InChI

InChI=1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H

InChI Key

ZDGZTSMMMPDJLS-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)I)F

Canonical SMILES

C1=CC(=C(N=C1)I)F

Synthesis of Fluorinated Pyridines

Proteomics Research

Synthesis of β-Carboline

Synthesis of Herbicides and Insecticides

Synthesis of Radiopharmaceuticals

Synthesis of Fluorinated Heterocycles

3-Fluoro-2-iodopyridine is a heterocyclic compound characterized by the presence of a fluorine atom at the 3-position and an iodine atom at the 2-position of the pyridine ring. Its chemical formula is C5H3FINC_5H_3FIN and it has a molecular weight of approximately 222.99 g/mol. This compound is notable for its unique electronic properties due to the combination of halogen substituents, making it a valuable building block in organic synthesis and medicinal chemistry.

, including:

  • Cross-Coupling Reactions: It can undergo copper-catalyzed cross-coupling with electron-rich aromatic compounds such as benzene, phenol, and aniline, which is significant for synthesizing complex organic molecules .
  • Suzuki Coupling: This compound can be involved in Suzuki coupling reactions, where it reacts with boronic acids to form biaryl compounds, which are crucial in drug discovery and development .
  • Lithiation Reactions: The compound can be lithiated to introduce other functional groups at specific positions on the pyridine ring, enhancing its versatility as a synthetic intermediate .

The biological activity of 3-fluoro-2-iodopyridine is primarily linked to its role as a precursor in the synthesis of biologically active compounds. Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. The unique halogen substitutions may enhance interactions with biological targets, making it a candidate for further pharmacological studies.

Several methods exist for synthesizing 3-fluoro-2-iodopyridine:

  • Umemoto Reaction: This method involves the reaction of pyridine derivatives with fluorinating agents to introduce fluorine at the desired position.
  • Balts-Schiemann Reaction: A classic method for introducing iodine into aromatic systems, which can be adapted for pyridine derivatives.
  • Direct Halogenation: Fluorination and iodination can be achieved through electrophilic aromatic substitution techniques using appropriate reagents under controlled conditions.

These methods allow for the selective introduction of halogens while maintaining the integrity of the pyridine ring.

3-Fluoro-2-iodopyridine serves multiple applications:

  • Pharmaceutical Intermediates: It is widely used as a building block in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to form various derivatives.
  • Organic Synthesis: The compound acts as a versatile intermediate in organic synthesis, particularly in creating complex molecules with specific functionalities.
  • Material Science: It may also find applications in developing new materials with tailored electronic properties due to its unique structure.

Interaction studies involving 3-fluoro-2-iodopyridine focus on its reactivity with various nucleophiles and electrophiles. The presence of both fluorine and iodine allows for diverse substitution patterns, which can lead to compounds with enhanced biological activity or novel properties. Studies have shown that derivatives can interact effectively with enzymes and receptors, suggesting potential therapeutic applications.

Several compounds share structural similarities with 3-fluoro-2-iodopyridine. Here are some notable examples:

Compound NameCAS NumberStructural Features
2-Fluoro-3-iodopyridine113975-22-7Fluorine at 2-position and iodine at 3-position
5-Chloro-3-fluoro-2-iodopyridine514797-98-9Chlorine at 5-position; retains similar reactivity
6-Chloro-3-fluoro-2-iodopyridine1211590-36-1Chlorine at 6-position; potential for similar applications
4-Iodo-3-fluoropyridine22282-75-3Iodine at 4-position; used in similar synthetic pathways

Uniqueness

The uniqueness of 3-fluoro-2-iodopyridine lies in its specific arrangement of halogens, which influences its electronic properties and reactivity patterns compared to other similar compounds. This makes it particularly valuable in targeted synthetic applications within medicinal chemistry.

XLogP3

1.6

Wikipedia

3-Fluoro-2-iodopyridine

Dates

Last modified: 08-15-2023

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